Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate
Description
Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (CAS: 109431-87-0) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a (2-methyloxiran-2-yl)methyl amine. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (exact mass: 187.121) . The compound contains an epoxide (oxirane) ring substituted with a methyl group, which confers electrophilic reactivity, and a Boc group that enhances stability during synthetic processes. It is commonly used in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group protects amines during multi-step reactions .
Properties
IUPAC Name |
tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXOQGYXTWJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of (2-Methyloxiran-2-yl)methylamine
This route involves the reaction of (2-methyloxiran-2-yl)methylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The amine nucleophile attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate bond.
Typical Reaction Conditions:
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
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Temperature: 0°C to room temperature.
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Reaction Time: 4–12 hours.
Example Procedure:
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Dissolve (2-methyloxiran-2-yl)methylamine (1.0 equiv) in DCM.
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Add TEA (1.2 equiv) and cool to 0°C.
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Slowly add Boc₂O (1.1 equiv) and stir for 6 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).
Yield Optimization:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0 → RT | 78 |
| DMAP | THF | RT | 85 |
| Pyridine | DCM | 0 → RT | 72 |
Key Considerations:
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Epoxide Stability: The oxirane ring is susceptible to ring-opening under strongly acidic or basic conditions. Neutral to mildly basic conditions (pH 7–8) are ideal.
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Steric Effects: Bulkier bases like TEA minimize side reactions compared to stronger bases (e.g., NaOH).
| Substrate | ee (%) | Yield (%) |
|---|---|---|
| (E)-Allylic carbamate | 92 | 75 |
| (Z)-Allylic carbamate | 88 | 68 |
Mechanistic Insight:
The titanium-tartrate complex coordinates to the allylic alcohol, enabling stereoselective oxygen insertion. The tert-butyl group’s steric bulk directs epoxide formation to the less hindered face.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow microreactor systems have emerged as superior to batch reactors for large-scale production.
Advantages of Flow Chemistry:
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Enhanced Heat/Mass Transfer: Enables precise control over exothermic reactions.
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Reduced Reaction Times: From hours to minutes.
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Higher Purity: Minimizes side reactions through rapid mixing.
Case Study: Pilot-Scale Synthesis
A 2023 study demonstrated the following optimized parameters in a flow system:
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Residence Time: 8 minutes.
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Temperature: 50°C.
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Pressure: 3 bar.
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Catalyst: Immobilized lipase (reusable for 10 cycles).
Performance Metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 89 |
| Purity (%) | 95 | 99 |
| Solvent Use (L/kg) | 12 | 4 |
Purification and Characterization
Post-synthesis purification is critical to isolate the target compound from by-products such as unreacted Boc₂O or ring-opened derivatives.
Purification Methods:
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Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
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Recrystallization: Ethanol/water mixtures at –20°C.
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Distillation: Short-path distillation under reduced pressure (for high-boiling-point impurities).
Analytical Validation:
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HPLC: Purity >98% (C18 column, 210 nm detection).
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NMR Spectroscopy: Key signals include δ 1.44 ppm (tert-butyl CH₃) and δ 3.15–3.45 ppm (oxirane protons).
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Mass Spectrometry: [M+H]⁺ peak at m/z 188.1.
Challenges and Mitigation Strategies
Epoxide Ring Opening
The oxirane ring’s electrophilic nature makes it prone to nucleophilic attack, leading to undesired by-products.
Preventive Measures:
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Strict Anhydrous Conditions: Use molecular sieves or inert gas atmospheres.
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Low-Temperature Processing: Maintain reactions below 25°C.
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Additives: Incorporate radical scavengers (e.g., BHT) to inhibit autoxidation.
Stereochemical Control
Achieving high enantiomeric excess requires chiral catalysts or auxiliaries.
Solutions:
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Chiral HPLC Analysis: Monitor ee during synthesis.
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Kinetic Resolution: Use enzymes like lipases to preferentially react with one enantiomer.
Emerging Methodologies
Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener production routes.
Photocatalytic Boc Protection:
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Catalyst: [Ir(ppy)₃] under blue LED light.
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Solvent: Acetonitrile.
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Yield: 82% with 90% atom economy.
Electrochemical Amination:
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Conditions: Constant potential (1.2 V) in a divided cell.
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Advantage: Eliminates need for stoichiometric oxidants.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₉H₁₅NO₃
- Molecular Weight : 185.23 g/mol
- CAS Number : 168910-03-0
The compound features a tert-butyl group, an oxirane (epoxide) moiety, and a carbamate functional group, which together impart unique chemical reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Moderate in water |
| LogP | 2.5 |
| Density | Not specified |
Organic Synthesis
Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Nucleophilic Substitution : The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
- Functionalization : The carbamate group allows for further modifications, making it a valuable building block in synthetic chemistry.
Medicinal Chemistry
This compound has shown promise in medicinal applications due to its structural features that may interact with biological targets:
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Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on kinases relevant to cancer therapy.
Enzyme IC50 (μM) Reference Calmodulin Kinase 11.9 SYK Kinase 4.8 - Pharmacological Potential : The compound's ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various diseases, including autoimmune disorders and cancers.
Research has highlighted the biological activities of this compound:
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Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit selective toxicity against cancer cell lines, indicating potential for therapeutic development.
- Case Study : A derivative of the compound was shown to reduce cell viability in breast cancer models by inducing apoptosis through caspase activation.
Agricultural Chemistry
The compound may also find applications in agrochemicals due to its potential as a pesticide or herbicide precursor. Its unique structure could allow for the development of novel agrochemical agents with improved efficacy and reduced environmental impact.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of calmodulin-dependent protein kinases (CaMK) revealed that certain structural modifications of this compound significantly enhanced its inhibitory potency:
| Compound | CaMK IC50 (μM) |
|---|---|
| Parent Compound | 15.0 |
| Modified Compound | 7.5 |
This data emphasizes the importance of structure-activity relationships in drug design.
Case Study 2: Drug Development Potential
Research exploring the compound's role as an intermediate in synthesizing novel pharmacological agents demonstrated its utility in creating derivatives with enhanced biological activity:
| Derivative | Activity (IC50 μM) |
|---|---|
| Derivative A | 5.0 |
| Derivative B | 3.0 |
These findings support further investigation into the compound's derivatives for therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate involves its reactivity with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile. The carbamate group can also undergo hydrolysis or reduction, leading to the release of the corresponding amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate and related compounds:
Key Observations:
Epoxide Reactivity : The target compound’s 2-methyloxirane ring is less strained than unsubstituted epoxides, reducing its electrophilicity compared to compounds like tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate (Compound 8), where the ketone adjacent to the epoxide enhances reactivity .
Functional Group Diversity :
- Azide-containing carbamates (e.g., ) enable click chemistry, unlike the target compound.
- Allyl-substituted carbamates (e.g., ) exhibit distinct reactivity due to unsaturated bonds.
Synthetic Utility : The Boc group in the target compound is a standard protecting group, while analogs with ketones (e.g., ) or azides (e.g., ) serve specialized roles in multi-step syntheses.
Biological Activity
Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group, a carbamate functional group, and an oxirane (epoxide) moiety. This combination of functionalities contributes to its potential biological activity and utility in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₂₁NO₃
- Molecular Weight : Approximately 263.34 g/mol
Structural Features
The presence of the oxirane ring enhances the compound's reactivity, making it a valuable building block in organic synthesis. The tert-butyl group provides steric hindrance, which can influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The oxirane ring can participate in nucleophilic attack reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of target molecules, leading to various biological effects.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in important biochemical pathways.
- Receptor Modulation : It may interact with receptors that are crucial for cellular signaling.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activities:
- Neuroprotective Effects : In studies involving astrocyte cells treated with amyloid beta peptide (Aβ), the compound showed a moderate protective effect against cell death induced by Aβ1-42. The viability of astrocytes improved significantly when treated with the compound alongside Aβ1-42 compared to Aβ1-42 alone .
- Antioxidant Activity : The compound was evaluated for its ability to reduce oxidative stress markers such as malondialdehyde (MDA) levels in brain homogenates. Results indicated that treatment with this compound led to a decrease in MDA levels, suggesting its potential antioxidant properties .
In Vivo Studies
In vivo studies have further explored the efficacy of this compound:
- Scopolamine-Induced Memory Impairment : The compound was tested in animal models for its ability to counteract memory deficits induced by scopolamine. While it showed some efficacy in reducing oxidative stress, the results did not demonstrate significant differences when compared to established treatments like galantamine .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl carbamate | C₇H₁₅NO₂ | Simpler structure; used as a protective group |
| Oxadiazole derivatives | Varies | Different substituents; varied biological activities |
| Cyclohexyl carbamate | C₉H₁₉NO₂ | Lacks oxirane; shares carbamate functionality |
These comparisons highlight the distinctiveness of this compound due to its structural complexity and potential for diverse chemical transformations.
Case Study 1: Neuroprotection
In a study examining neuroprotective agents against Aβ toxicity, this compound was shown to significantly enhance cell viability in astrocytes exposed to toxic levels of Aβ1-42. This suggests its potential role in therapeutic strategies for neurodegenerative diseases like Alzheimer's .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of the compound revealed that it effectively reduced oxidative stress markers in brain tissues. This positions this compound as a candidate for further research into protective agents against oxidative damage in neural tissues .
Q & A
Q. What are common synthetic routes for synthesizing tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate?
The synthesis typically involves carbamate protection of amines using tert-butyloxycarbonyl (Boc) groups. A representative method includes:
- Stepwise Alkylation : Reacting epoxide precursors (e.g., 2-methyloxirane derivatives) with Boc-protected amines under basic conditions. For example, tert-butyl carbamates can be synthesized via nucleophilic ring-opening of epoxides using Boc-protected amines in the presence of catalysts like BF₃·OEt₂ .
- Purification : Column chromatography or recrystallization is often employed to isolate the product, with purity verified by HPLC or NMR .
Q. How is X-ray crystallography applied to determine the molecular structure of tert-butyl carbamate derivatives?
X-ray crystallography remains the gold standard for structural elucidation:
- Data Collection : Single crystals are grown via slow evaporation, and diffraction data are collected using synchrotron or in-house X-ray sources.
- Structure Solution : Programs like SHELXD (for direct methods) or SIR97 (for charge-flipping algorithms) are used for phase determination .
- Refinement : SHELXL refines atomic coordinates and thermal parameters, while ORTEP-3 generates graphical representations of molecular geometry .
- Validation : Tools like WinGX ensure structural reliability by analyzing R-factors and residual electron density .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of tert-butyl carbamate derivatives?
Stereochemistry is critical for bioactive compounds:
- Chiral Auxiliaries : Use Boc-protected chiral amines (e.g., (R)- or (S)-configurations) to direct stereoselective epoxide ring-opening. For instance, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydropyran-3-yl]carbamate requires precise control of diastereomeric excess via temperature and solvent polarity .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired stereoisomers, as demonstrated in biocatalytic syntheses of statin intermediates .
Q. How should researchers address contradictions in crystallographic data for carbamate derivatives?
Data discrepancies may arise from disorder or twinning:
- Twinning Analysis : Use SHELXTL to detect twinning ratios and apply HKLF 5 format for refinement .
- Disorder Modeling : Split atomic positions in SHELXL and apply restraints to anisotropic displacement parameters.
- Validation Tools : Cross-check with PLATON to identify missed symmetry or hydrogen-bonding inconsistencies .
Q. What role do hydrogen-bonding interactions play in the solid-state packing of tert-butyl carbamates?
Hydrogen bonds dictate crystal packing and stability:
- N–H···O Interactions : The carbamate N–H group forms strong hydrogen bonds with carbonyl oxygen atoms, creating 1D chains or 2D sheets. For example, Das et al. (2016) observed C=O···H–N interactions in tert-butyl carbamate crystals, stabilizing a 3D network .
- C–H···π Contacts : Aryl groups in substituted derivatives (e.g., difluorophenyl) contribute to π-stacking, influencing solubility and melting points .
Q. How are tert-butyl carbamates utilized in biocatalytic or pharmaceutical synthesis pipelines?
These compounds serve as intermediates in drug discovery:
- Peptide Stapling : Boc-protected amines enable site-specific modifications in stapled peptides, enhancing proteolytic stability (e.g., polyamine staples in peptide therapeutics) .
- API Synthesis : Tert-butyl carbamates are key precursors for kinase inhibitors and antiviral agents. For example, tert-butyl N-[(4-oxo-tetrahydropyran-3-yl)carbamate derivatives are intermediates in HCV protease inhibitors .
Methodological Recommendations
- Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent, temperature) for yield and stereoselectivity.
- Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) in public repositories like the Cambridge Structural Database.
- Safety Protocols : Follow SDS guidelines for handling epoxides and Boc-protected intermediates to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
